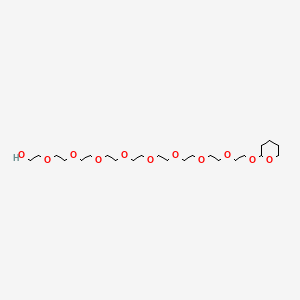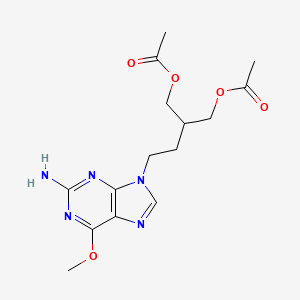
6-Methoxy famciclovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy famciclovir is a derivative of famciclovir, an antiviral medication used primarily to treat herpesvirus infections, including herpes simplex virus types 1 and 2, and varicella-zoster virus. Famciclovir itself is a prodrug that is converted into the active compound penciclovir in the body. The addition of a methoxy group to famciclovir enhances its pharmacokinetic properties, potentially improving its efficacy and bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy famciclovir typically involves several key steps:
Starting Materials: The process begins with guanidine nitrate and diethyl malonate.
Ring-Closing Reaction: These materials undergo a ring-closing reaction under alkaline conditions to form 2-amino-4,6-pyrimidinediol.
Hydroxyl Chlorination: This intermediate is then chlorinated to produce 2-amino-4,6-dichloropyrimidine.
Substitution Reaction: The chlorinated compound reacts with 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl-1-amine to form 6-chloro-N-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine.
Reduction/Dechloridation: Finally, reduction and dechloridation, followed by ring-closing and esterification reactions, yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxy famciclovir undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Halogenation and subsequent substitution reactions are common in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation often involves reagents like thionyl chloride or phosphorus pentachloride.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Methoxy famciclovir has a wide range of applications in scientific research:
Mecanismo De Acción
6-Methoxy famciclovir is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir. Penciclovir inhibits viral DNA polymerase, preventing viral DNA synthesis and replication. This mechanism is effective against herpes simplex virus types 1 and 2, and varicella-zoster virus. The methoxy group enhances the compound’s stability and bioavailability, potentially leading to improved therapeutic outcomes .
Comparación Con Compuestos Similares
Famciclovir: The parent compound, which is also a prodrug of penciclovir.
Acyclovir: Another antiviral medication with a similar mechanism of action but different pharmacokinetic properties.
Valaciclovir: A prodrug of acyclovir with enhanced oral bioavailability.
Uniqueness: 6-Methoxy famciclovir stands out due to the addition of the methoxy group, which enhances its pharmacokinetic profile, potentially offering better bioavailability and efficacy compared to its analogs .
Propiedades
Número CAS |
131266-11-0 |
|---|---|
Fórmula molecular |
C15H21N5O5 |
Peso molecular |
351.36 g/mol |
Nombre IUPAC |
[2-(acetyloxymethyl)-4-(2-amino-6-methoxypurin-9-yl)butyl] acetate |
InChI |
InChI=1S/C15H21N5O5/c1-9(21)24-6-11(7-25-10(2)22)4-5-20-8-17-12-13(20)18-15(16)19-14(12)23-3/h8,11H,4-7H2,1-3H3,(H2,16,18,19) |
Clave InChI |
AOONHQBBMHQOPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2OC)N)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



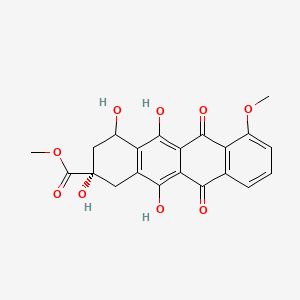
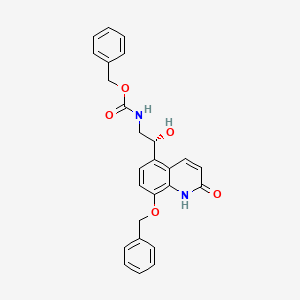
![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)

![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)
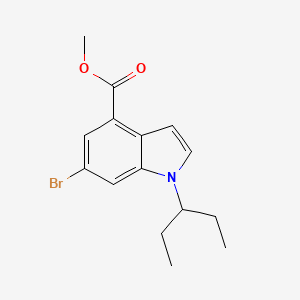
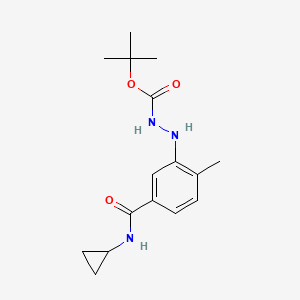
![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)



![1-Tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827492.png)
